molecular formula C15H12N2O2S B11844132 3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine CAS No. 60467-70-1

3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine

Cat. No.: B11844132
CAS No.: 60467-70-1
M. Wt: 284.3 g/mol
InChI Key: XOHXPBFMYSRDNS-UHFFFAOYSA-N
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Description

2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine is a heterocyclic compound that features a naphthyridine core substituted with a methyl group at the 2-position and a phenylsulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides under basic conditions.

    Sulfonylation: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of 2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen atoms.

    Substitution: Substituted derivatives with nucleophiles replacing the sulfonyl group.

Scientific Research Applications

2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The naphthyridine core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,8-naphthyridine: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.

    3-(phenylsulfonyl)-1,8-naphthyridine: Lacks the methyl group, which can affect its biological activity and chemical reactivity.

Uniqueness

2-methyl-3-(phenylsulfonyl)-1,8-naphthyridine is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer specific chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.

Biological Activity

3-(Benzenesulfonyl)-2-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits various therapeutic potentials, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms of action and potential clinical applications.

Overview of 1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold has been recognized for its versatility in drug design. Compounds within this class have shown promise in treating a range of diseases due to their ability to interact with multiple biological targets. Key activities associated with these derivatives include:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Inhibition of viral replication.
  • Anticancer : Induction of apoptosis in cancer cells.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • Neurological : Potential treatment for conditions like Alzheimer's disease and depression .

Antimicrobial Activity

Research indicates that derivatives of 1,8-naphthyridine, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria by targeting bacterial efflux pumps .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies reveal that it induces apoptosis through intrinsic and extrinsic pathways, affecting key regulatory proteins involved in cell survival.

Cancer Cell LineIC50 Value (µM)
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)12

The mechanism involves the modulation of Bcl-2 family proteins and caspase activation, leading to cell cycle arrest and subsequent apoptosis .

Anti-inflammatory Activity

In animal models, this compound has shown significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its potential application in treating inflammatory diseases .

Case Studies

Several studies have investigated the therapeutic efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A study conducted by evaluated the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), where the compound exhibited a notable reduction in bacterial load.
  • Anticancer Research :
    • In a recent study published in , the compound was tested against prostate cancer cell lines where it showed a promising reduction in cell viability compared to standard chemotherapeutics.
  • Inflammation Model :
    • An animal model study reported in demonstrated that administration of this compound reduced paw edema significantly in a carrageenan-induced inflammation model.

Properties

CAS No.

60467-70-1

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-methyl-1,8-naphthyridine

InChI

InChI=1S/C15H12N2O2S/c1-11-14(10-12-6-5-9-16-15(12)17-11)20(18,19)13-7-3-2-4-8-13/h2-10H,1H3

InChI Key

XOHXPBFMYSRDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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